4-Bromo-N-butyl-N-ethylaniline

Description

BenchChem offers high-quality 4-Bromo-N-butyl-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-butyl-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

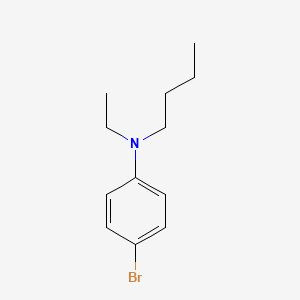

Structure

3D Structure

Properties

CAS No. |

917870-82-7 |

|---|---|

Molecular Formula |

C12H18BrN |

Molecular Weight |

256.18 g/mol |

IUPAC Name |

4-bromo-N-butyl-N-ethylaniline |

InChI |

InChI=1S/C12H18BrN/c1-3-5-10-14(4-2)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

HCTGVTHCXRVMMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

General Context of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines are fundamental building blocks in modern organic synthesis. researchgate.net The presence of a halogen atom on the aniline (B41778) ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnbinno.com

The reactivity of the aniline core, being an electron-rich aromatic system, can sometimes lead to challenges in achieving regioselectivity during electrophilic halogenation. nih.govacs.org This has spurred the development of novel synthetic methods to afford precisely substituted halogenated anilines. nih.govacs.org For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides offers a pathway to selectively introduce bromine or chlorine atoms at specific positions on the aromatic ring. nih.gov While some halogenated anilines are known to be produced through biosynthesis in marine organisms, the majority utilized in research and industry are of synthetic origin. rsc.org

Significance of N,n Dialkyl Anilines As Chemical Building Blocks

N,N-dialkyl anilines are a versatile class of compounds that serve as crucial intermediates in numerous synthetic pathways. researchgate.net Their utility stems from the ability to undergo various chemical modifications, both at the nitrogen atom and on the aromatic ring. acs.org These compounds are foundational in the production of dyes, pharmaceuticals, and other specialty chemicals. researchgate.net

A significant area of research focuses on the functionalization of N,N-dialkylanilines. acs.org For example, a temporary increase in the oxidation level of the nitrogen atom to form N,N-dialkylaniline N-oxides facilitates the introduction of new carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds on the aromatic ring. acs.org This strategy provides access to a diverse range of substituted anilines that would be difficult to obtain through traditional methods. nih.gov Furthermore, N,N-dialkylanilines are key substrates in C-H functionalization reactions, enabling the construction of complex heterocyclic structures like indoles from simpler precursors. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Butyl N Ethylaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-Bromo-N-butyl-N-ethylaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign all proton and carbon signals unequivocally.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Bromo-N-butyl-N-ethylaniline are predicted based on the analysis of similarly substituted aniline (B41778) derivatives. researchgate.net The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the dialkylamino group. The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance, while the nitrogen atom is a strong electron-donating group.

Proton (¹H) NMR: The aromatic region is expected to exhibit a characteristic AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. The protons ortho to the amino group (H-2, H-6) would appear as a doublet shifted upfield compared to benzene due to the electron-donating nature of the nitrogen. The protons ortho to the bromine atom (H-3, H-5) would also appear as a doublet, shifted slightly downfield relative to the other aromatic protons. rsc.org The N-alkyl groups will show distinct signals in the aliphatic region. The N-ethyl group will present as a quartet for the methylene protons (-CH2-) coupled to the methyl protons, and a triplet for the terminal methyl group (-CH3). The N-butyl group will show a triplet for the methylene group attached to the nitrogen, two multiplets for the central methylene groups, and a triplet for the terminal methyl group.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the nitrogen (C-1) is expected at a significantly downfield chemical shift. The carbon attached to the bromine (C-4) will also be shifted downfield, though its signal may be of lower intensity. The chemical shifts of the ortho (C-2, C-6) and meta (C-3, C-5) carbons are influenced by the combined electronic effects of the substituents. researchgate.net The signals for the ethyl and butyl chains will appear in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-N-butyl-N-ethylaniline

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2, H-6 | ~6.6 - 6.8 (d) | ~113 - 115 |

| H-3, H-5 | ~7.2 - 7.4 (d) | ~132 - 134 |

| C-1 | - | ~147 - 149 |

| C-4 | - | ~110 - 112 |

| N-CH₂(ethyl) | ~3.3 - 3.5 (q) | ~45 - 47 |

| CH₃(ethyl) | ~1.1 - 1.3 (t) | ~12 - 14 |

| N-CH₂(butyl) | ~3.2 - 3.4 (t) | ~50 - 52 |

| N-CH₂-CH₂(butyl) | ~1.5 - 1.7 (m) | ~29 - 31 |

| N-(CH₂)₂-CH₂(butyl) | ~1.3 - 1.5 (m) | ~20 - 22 |

| CH₃(butyl) | ~0.9 - 1.0 (t) | ~13 - 15 |

(Predicted values based on analogous structures. d=doublet, t=triplet, q=quartet, m=multiplet)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 4-Bromo-N-butyl-N-ethylaniline, COSY would show cross-peaks between the adjacent methylene and methyl protons of the ethyl group, and between the adjacent methylene groups and the terminal methyl group of the butyl chain. It would also show a correlation between the ortho and meta protons on the aromatic ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for unambiguously assigning the carbon signals for each protonated carbon in both the aromatic ring and the alkyl side chains. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide information about the preferred conformation of the N-alkyl groups relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. gatewayanalytical.com The spectrum of 4-Bromo-N-butyl-N-ethylaniline would display several characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Key FT-IR Vibrational Frequencies for 4-Bromo-N-butyl-N-ethylaniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Ethyl and Butyl groups | 2850 - 2960 |

| C=C stretch | Aromatic Ring | 1580 - 1610, 1470 - 1500 |

| C-N stretch | Aromatic Amine | 1250 - 1350 |

| C-Br stretch | Aryl Halide | 1000 - 1100 |

The strong bands in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the ethyl and butyl chains. Aromatic C-H stretches appear at slightly higher wavenumbers. The C=C stretching vibrations of the benzene ring are typically observed in the 1470-1610 cm⁻¹ region. The stretching vibration of the aromatic C-N bond is a key indicator of the aniline structure. nih.gov Finally, the C-Br stretch and the strong out-of-plane C-H bending band confirm the 1,4-disubstitution pattern. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. gatewayanalytical.com For 4-Bromo-N-butyl-N-ethylaniline, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Symmetrical vibrations, such as the symmetric stretching of the benzene ring, often produce strong Raman signals. The C-Br stretching vibration is also typically well-defined in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

The molecular formula for 4-Bromo-N-butyl-N-ethylaniline is C₁₂H₁₈BrN, giving it a molecular weight of approximately 256.18 g/mol . chemsrc.com In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet of peaks with nearly equal intensity at m/z 255 and 257. This pattern is a definitive indicator of the presence of a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br. youtube.com

The fragmentation of the molecular ion is dominated by cleavages that lead to the formation of stable carbocations or radical cations. For N,N-dialkylanilines, the most prominent fragmentation pathway is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Bromo-N-butyl-N-ethylaniline

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 255/257 | [C₁₂H₁₈BrN]⁺˙ | Molecular Ion (M⁺) |

| 226/228 | [C₁₀H₁₃BrN]⁺˙ | Loss of ethyl radical (•C₂H₅) |

| 212/214 | [C₉H₁₁BrN]⁺˙ | Loss of propyl radical (•C₃H₇) via α-cleavage |

The most stable fragment, and therefore likely the base peak, would result from α-cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable iminium ion at m/z 212/214. chemguide.co.uk Another significant fragmentation would be the loss of an ethyl radical (•C₂H₅) to give a peak at m/z 226/228. The loss of the entire butyl group or the bromine radical would also produce observable fragments.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides valuable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

For 4-Bromo-N-butyl-N-ethylaniline, one would expect the butyl and ethyl chains to adopt conformations that minimize steric hindrance. The flexibility of these alkyl groups might lead to different packing arrangements compared to the more rigid phenyl group in 4-Bromo-N-phenylaniline. The fundamental geometry around the nitrogen atom is expected to be trigonal pyramidal, and the C-N-C bond angles would be influenced by the steric bulk of the butyl and ethyl groups.

Table 1: Crystallographic Data for the Analogous Compound 4-Bromo-N-phenylaniline

| Parameter | Value researchgate.net |

| Chemical Formula | C₁₂H₁₀BrN |

| Formula Weight | 248.12 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.6741 (6) |

| b (Å) | 17.7531 (7) |

| c (Å) | 7.7123 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2147.2 (1) |

| Z | 8 |

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. Fluorescence is the emission of light as the molecule returns to its ground state.

For N,N-dialkylaniline derivatives like 4-Bromo-N-butyl-N-ethylaniline, the UV-Vis absorption spectrum is expected to be dominated by π → π* transitions within the aniline aromatic ring. The nitrogen atom's lone pair of electrons can also participate in n → π* transitions. The presence of the bromine atom, an auxochrome, and the alkyl groups on the nitrogen can cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

The fluorescence properties of 4-Bromo-N-butyl-N-ethylaniline would be dependent on the nature of its lowest excited state and the efficiency of non-radiative decay processes. Many aniline derivatives are known to exhibit fluorescence, and the emission wavelength is typically at a longer wavelength than the absorption wavelength (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, would be influenced by factors such as solvent polarity and the presence of heavy atoms like bromine, which can enhance intersystem crossing to the triplet state and potentially lead to phosphorescence.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.orgossila.com CV involves scanning the potential of an electrode and measuring the resulting current. libretexts.orgwikipedia.org

For 4-Bromo-N-butyl-N-ethylaniline, the tertiary amine group is expected to be the primary site of oxidation. In a typical cyclic voltammogram, an anodic peak would be observed on the forward scan, corresponding to the oxidation of the nitrogen atom to form a radical cation. The potential at which this oxidation occurs is a measure of the ease of removing an electron from the HOMO.

The reversibility of this oxidation process can also be assessed from the cyclic voltammogram. wikipedia.orgyoutube.com A reversible process will show a corresponding cathodic peak on the reverse scan, representing the reduction of the radical cation back to the neutral molecule. wikipedia.orgyoutube.com The stability of the generated radical cation will influence the reversibility of the redox couple. The presence of the electron-withdrawing bromine atom on the aniline ring would likely make the oxidation of the nitrogen atom more difficult, shifting the oxidation potential to more positive values compared to an unsubstituted N,N-dialkylaniline.

Computational and Theoretical Investigations of 4-Bromo-N-butyl-N-ethylaniline

The provided outline requires a detailed analysis based on existing research in the following areas:

Computational and Theoretical Investigations of 4 Bromo N Butyl N Ethylaniline

In Silico Design and Optimization of Catalysts and Ligands

While computational studies have been performed on analogous compounds such as 4-bromo-N,N-dimethylaniline and other halogenated N,N-dialkylanilines, the strict requirement to focus exclusively on 4-Bromo-N-butyl-N-ethylaniline prevents the inclusion of data from these related molecules. nih.govnih.gov Extrapolating findings from different, albeit similar, chemical structures would not meet the required standard of scientific accuracy for the specified compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for 4-Bromo-N-butyl-N-ethylaniline at this time.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Ligands and Pre-Catalysts in Transition Metal Catalysis

The nitrogen atom of the N-butyl-N-ethylamino group and the potential for the aromatic ring to engage in pi-coordination allow 4-bromo-N-butyl-N-ethylaniline and its derivatives to serve as effective ligands in transition metal catalysis. The electronic properties of the aniline (B41778) moiety can be readily tuned, influencing the activity and selectivity of the metallic center.

While direct studies on 4-bromo-N-butyl-N-ethylaniline as a ligand were not identified, the closely related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been successfully employed in palladium(0)-catalyzed Suzuki cross-coupling reactions. mdpi.comnih.govresearchgate.net In these reactions, the aniline derivative can be envisioned to play a role in stabilizing the palladium catalyst. The Suzuki coupling of a derivative of 4-bromo-2-methylaniline (B145978) with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst afforded monosubstituted and bisubstituted products in moderate yields, demonstrating the utility of such bromo-aniline scaffolds in forming new carbon-carbon bonds. mdpi.comnih.govresearchgate.net The reaction conditions for these transformations are summarized in the table below.

| Catalyst | Base | Temperature | Product Yields |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 90 °C | 31-46% |

Although direct applications of 4-bromo-N-butyl-N-ethylaniline in organocopper catalysis are not extensively documented in the reviewed literature, the structural motifs present in this compound are pertinent to the design of ligands for copper-catalyzed reactions. The nitrogen atom can coordinate to the copper center, and the electronic nature of the substituted aniline can influence the redox properties of the catalyst.

The potential for 4-bromo-N-butyl-N-ethylaniline to serve as a precursor in organocatalysis is an emerging area of interest. The aniline moiety can be a key component in the formation of chiral catalysts, such as those used in asymmetric synthesis. For instance, derivatives of anilines are known to be precursors to bidentate ligands that can coordinate with late transition metals for polymerization reactions. researchgate.netnih.gov

Precursors for the Synthesis of Functional Materials and Dyes

The presence of a reactive bromine atom on the aromatic ring of 4-bromo-N-butyl-N-ethylaniline makes it an attractive starting material for the synthesis of a wide array of functional organic materials and dyes.

In the realm of materials science, aniline derivatives are crucial building blocks for high-performance polymers. For example, a structurally analogous compound, 4-bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline, is a key intermediate in the synthesis of hole-transporting semiconducting polymers. ossila.com One such polymer, poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), is synthesized via a Suzuki coupling polymerization. ossila.com This highlights the potential of 4-bromo-N-butyl-N-ethylaniline to be incorporated into novel polymeric structures with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com The development of such advanced polymer materials is a rapidly growing field, driven by the demand for high-performance, versatile materials. nih.gov

Intermediates in Complex Organic Molecule Synthesis

Construction of Heterocyclic Compounds

While direct examples of the use of 4-Bromo-N-butyl-N-ethylaniline in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, its structural motifs are found in precursors for various heterocyclic systems. The general reactivity of N,N-dialkylanilines suggests its potential application in forming nitrogen-containing heterocycles. For instance, synthetic strategies that construct indoles from N,N-dialkylanilines could potentially be adapted for 4-Bromo-N-butyl-N-ethylaniline. nih.gov Such a transformation would yield N-alkylated indole (B1671886) structures, which are prevalent in many biologically active compounds. nih.gov

One plausible synthetic route involves the functionalization of the carbon-bromine bond via cross-coupling reactions, followed by cyclization to form the heterocyclic ring. The bromine atom at the para-position provides a reactive site for palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the introduction of various substituents that could then participate in intramolecular cyclization to construct the desired heterocyclic core. For example, coupling with a boronic acid containing a suitable functional group could be the initial step in the synthesis of more complex heterocyclic structures.

The following table outlines potential heterocyclic systems that could be synthesized from precursors similar to 4-Bromo-N-butyl-N-ethylaniline, based on established synthetic methodologies for related compounds.

| Heterocyclic System | Potential Synthetic Approach | Key Reaction Type |

| Indoles | [4+1] Annulation via double C-H functionalization of the N,N-dialkylaniline moiety. nih.gov | Radical Cyclization |

| Quinolines | Reaction with α,β-unsaturated carbonyl compounds followed by cyclization. | Condensation/Cyclization |

| Benzimidazoles | Coupling with an ortho-phenylenediamine derivative. | Condensation |

| Carbazoles | Palladium-catalyzed intramolecular C-H arylation. | C-H Activation/Cyclization |

Synthesis of Fine Chemicals and Specialized Intermediates

4-Bromo-N-butyl-N-ethylaniline is a precursor for a variety of fine chemicals and specialized intermediates. The bromine atom is a key functional group that can be transformed into other functionalities through various organic reactions. This versatility makes it a valuable starting material in multi-step syntheses.

One of the primary applications of similar brominated aromatic compounds is in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com For example, the Suzuki coupling reaction of 4-Bromo-N-butyl-N-ethylaniline with an arylboronic acid would yield a biphenyl (B1667301) derivative. These substituted biphenyls are important structural motifs in liquid crystals, polymers, and pharmaceutical compounds.

The Heck reaction is another powerful tool that can be employed, where the bromo-substituted aniline reacts with an alkene to form a substituted styrene (B11656) derivative. These products can serve as monomers for polymerization or as intermediates for other complex molecules.

Furthermore, the N,N-dialkylamino group can direct ortho-lithiation, allowing for the introduction of substituents adjacent to the amino group. This regioselective functionalization provides access to a range of polysubstituted anilines that are otherwise difficult to prepare. These polysubstituted anilines are valuable intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals.

The following table summarizes some of the key transformations of the bromine atom in compounds analogous to 4-Bromo-N-butyl-N-ethylaniline and the resulting classes of fine chemicals.

| Reaction Type | Reagent | Product Class | Potential Applications |

| Suzuki Coupling | Arylboronic Acid | Biaryl Derivatives | Liquid Crystals, Pharmaceuticals |

| Heck Reaction | Alkene | Substituted Styrenes | Polymers, Organic Materials |

| Buchwald-Hartwig Amination | Amine | Di- or Tri-arylamines | Organic Electronics, Dyes |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes | Organic Synthesis, Materials Science |

| Cyanation | Cyanide Source | Aryl Nitriles | Agrochemicals, Pharmaceuticals |

Environmental Aspects of 4 Bromo N Butyl N Ethylaniline Transformations

Environmental Degradation Pathways and Mechanisms

The degradation of 4-Bromo-N-butyl-N-ethylaniline in the environment is expected to proceed through a combination of photodegradation, biodegradation, and chemical transformation processes. The presence of the bromine atom, the N-alkyl groups, and the aniline (B41778) ring structure will influence the rates and pathways of these degradation mechanisms.

Table 1: Potential Photodegradation Reactions of N-Alkylanilines

| Reaction Type | Description | Potential Products |

| N-Dealkylation | Cleavage of the N-butyl or N-ethyl bond from the aniline nitrogen. | 4-Bromo-N-butylaniline, 4-Bromo-N-ethylaniline, Butyl and Ethyl radicals |

| Photooxidation | Oxidation of the aniline ring or alkyl chains, potentially initiated by hydroxyl radicals. | Hydroxylated aniline derivatives, Ketones, Aldehydes |

| Debromination | Cleavage of the carbon-bromine bond. | N-butyl-N-ethylaniline, Bromide ions |

Note: This table is illustrative and based on general principles of organic photochemistry and studies on analogous compounds.

The biodegradation of halogenated anilines is a recognized environmental process, with various microorganisms capable of mineralizing or converting these compounds ekb.eg. Bacteria, in particular, play a significant role in the degradation of anilines in soil and aquatic systems. Halogenated anilines are generally more resistant to biodegradation than their non-halogenated counterparts due to the presence of the halogen substituent ekb.eg.

Microbial consortia isolated from contaminated sites have demonstrated the ability to degrade aniline and its derivatives nih.gov. The degradation often proceeds via initial oxidation steps catalyzed by mono- or dioxygenase enzymes, leading to the formation of catechols, which are then further metabolized through ring cleavage. For halogenated anilines, the initial attack can also involve dehalogenation. Several bacterial strains, including Pseudomonas, Moraxella, Stenotrophomonas, and Bacillus species, have been identified as capable of degrading halogenated anilines ekb.eg. In aquatic environments, genera such as Alcaligenes and Burkholderia have been identified as primary aniline degraders nih.gov.

In aquatic and soil environments, 4-Bromo-N-butyl-N-ethylaniline can undergo various chemical transformations. These processes are influenced by factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis: While the N-alkyl and aryl C-N bonds in anilines are generally stable to hydrolysis, extreme pH conditions could potentially lead to slow cleavage.

Oxidation: Aniline derivatives can be oxidized by naturally occurring oxidants in soil and water, such as manganese oxides or hydroxyl radicals. This can lead to the formation of polymeric humic-like substances through oxidative coupling reactions.

Sorption: The fate of 4-Bromo-N-butyl-N-ethylaniline in soil and sediment will be significantly influenced by sorption processes. Due to its expected moderate lipophilicity, it is likely to adsorb to organic matter in soil, which can affect its bioavailability for degradation ekb.eg.

The transformation of organic compounds in soil is a complex interplay of biotic and abiotic processes. Nitrogen mineralization and nitrification are key soil nitrogen cycling transformations that could potentially involve aniline derivatives ufl.edu.

Identification and Characterization of Environmental Transformation Products

Specific environmental transformation products of 4-Bromo-N-butyl-N-ethylaniline have not been documented. However, based on the degradation pathways of analogous compounds, a range of potential products can be predicted.

Table 2: Predicted Environmental Transformation Products of 4-Bromo-N-butyl-N-ethylaniline

| Degradation Pathway | Potential Transformation Products |

| Photodegradation | 4-Bromo-N-ethylaniline, 4-Bromoaniline (B143363), N-butyl-N-ethyl-p-aminophenol |

| Biodegradation | 4-Bromocatechol, N-butyl-N-ethyl-catechol, Succinate, Acetyl-CoA |

| Chemical Transformation | Oligomeric and polymeric humic-like substances |

Note: The identification of these products would require experimental studies using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Environmental Fate Modeling and Prediction for Analogous Aniline Derivatives

Due to the lack of specific experimental data for 4-Bromo-N-butyl-N-ethylaniline, environmental fate models can be employed to predict its behavior. These models utilize Quantitative Structure-Activity Relationships (QSARs) to estimate properties such as soil sorption coefficients (Koc), bioconcentration factors (BCF), and degradation half-lives based on the molecule's structure.

For analogous N-alkylated anilines, models would consider factors like:

Octanol-Water Partition Coefficient (Kow): This parameter is crucial for predicting sorption to organic matter and bioaccumulation potential. The presence of the butyl and ethyl groups would increase the Kow compared to aniline, suggesting a higher tendency to partition into organic phases.

Vapor Pressure and Henry's Law Constant: These properties would help in predicting the compound's tendency to volatilize from water or soil.

Reactivity Parameters: Computational chemistry can be used to predict sites of metabolic attack by microorganisms or susceptibility to oxidation and photolysis.

By inputting the chemical structure of 4-Bromo-N-butyl-N-ethylaniline into these predictive models, a preliminary assessment of its environmental distribution, persistence, and potential for bioaccumulation can be obtained. This approach is valuable for prioritizing chemicals for further experimental testing and for conducting risk assessments in the absence of empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.